N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a complex organic compound classified under acetamides. This compound features a unique structure that integrates multiple functional groups, including piperidine and pyrimidine moieties, which contribute to its potential biological activity. The presence of these groups suggests that the compound may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and PubChem. These platforms provide detailed information on its synthesis, properties, and applications in scientific research .
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide belongs to the class of heterocyclic compounds, specifically categorized as an acetamide due to the presence of the acetamide functional group. Its structural complexity classifies it further as a potential pharmaceutical intermediate.
The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide typically involves several synthetic routes. A common method includes:
The synthetic conditions may vary based on the specific reagents used and desired yields. Optimization of reaction parameters such as temperature, solvent choice (commonly dimethylformamide or dimethyl sulfoxide), and reaction time is crucial for achieving high purity and yield.
The molecular structure of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide can be represented by its IUPAC name and InChI string:
IUPAC Name: N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
InChI: InChI=1S/C20H26N4O2/c1-14(16(22)25)19(12-18(21)24)13(15(2)3)26-10(4)8(7)9(11)5/h7H,4-6,10H2,1H3,(H,22,25)
The molecular formula is , indicating a complex structure with significant potential for interaction with biological systems.
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions typical for acetamides:
The specific reaction conditions (e.g., temperature, solvent, catalysts) will significantly influence the outcome of these reactions.
The mechanism of action for N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide likely involves interaction with specific enzymes or receptors within biological pathways.
Further studies are required to elucidate specific molecular targets and pathways influenced by this compound.
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is expected to exhibit properties typical of organic compounds with heterocyclic structures:
The compound's reactivity is influenced by its functional groups:
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2